molecular formula C19H13ClF3N3O2S B2825033 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 602290-56-2

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2825033
CAS No.: 602290-56-2
M. Wt: 439.84
InChI Key: LGIPUEQKVQERLI-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine-thioether scaffold. Its structure comprises a 2-chloro-5-(trifluoromethyl)phenyl group attached via an acetamide linkage to a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-ylthio moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to its electron-deficient aromatic system, which may enhance metabolic stability and target binding affinity. This compound is structurally analogous to bioactive pyrimidine derivatives, which are known for applications in medicinal chemistry, including antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-13-7-6-12(19(21,22)23)8-15(13)24-17(28)10-29-18-25-14(9-16(27)26-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIPUEQKVQERLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a trifluoromethylbenzene derivative, followed by the introduction of the dihydropyrimidinylthioacetamide group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a precursor for pharmaceuticals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. Their biological activity can be tested in vitro and in vivo to determine their efficacy and safety.

Medicine

In medicinal chemistry, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide and its derivatives may be investigated for their potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core features with several pyrimidine-based acetamides but differs in substituent patterns and heterocyclic modifications. Key structural analogs include:

Compound Name Core Structure Substituents/R-Groups Key Structural Differences
Target Compound Pyrimidine-thioether-acetamide 2-Cl, 5-CF₃ on phenyl; 4-phenyl on pyrimidine Reference compound for comparison
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide Pyrimidine-thioether-acetamide 5-Tosyl (tosyl = -SO₂-C₆H₄-CH₃) on pyrimidine; 2-Cl on phenyl Tosyl group increases steric bulk and polarity, potentially reducing membrane permeability.
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide Pyrimidine-thioether-acetamide 4-Amino on pyrimidine; 4-phenylthiazole on acetamide Amino group enhances hydrogen-bonding capacity; thiazole moiety may alter pharmacokinetics.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioether-ester Ethyl ester; thietan-3-yloxy on pyrimidine Ester group lowers stability under physiological conditions; thietan ring affects lipophilicity.
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine-amine Aminomethyl linker; dual chloro substituents Lack of thioether linkage reduces sulfur-mediated interactions; amine groups influence solubility.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in the target compound enhance its electrophilicity compared to analogs with methyl or methoxy groups .
  • Thioether Linkage : The thioether bridge (common in ) is critical for maintaining conformational flexibility and sulfur-mediated hydrogen bonding.
  • Heterocyclic Variations: Replacement of pyrimidine with thieno[2,3-d]pyrimidine (as in ) or quinoxaline (as in ) alters π-stacking and binding pocket compatibility.
Structure-Activity Relationship (SAR) Trends

Pyrimidine 4-Position : Aryl groups (e.g., 4-phenyl) enhance π-π stacking with biological targets, improving binding affinity .

Thioether Linkage : Replacement with ether or amine linkages reduces activity by ~50% in antimicrobial assays .

Electron-Withdrawing Substituents : CF₃ and Cl groups correlate with improved metabolic stability but may reduce aqueous solubility .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, antifungal, and insecticidal properties based on recent studies.

The compound has a molecular formula of C21H19ClF3N3O2S and a molecular weight of 435.8 g/mol. Its structure includes a thioacetamide moiety linked to a pyrimidine derivative, which is significant for its biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antiviral activities. For instance, compounds similar to this compound have shown effective inhibition against various viral targets. The mechanism often involves the disruption of viral replication processes, with IC50 values indicating the concentration required to inhibit 50% of viral activity.

CompoundViral TargetIC50 (μM)
Compound AHCV NS5B32.2
Compound BHIV RT0.20
N-(2-chloro...)TBDTBD

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The observed activities are often compared against standard chemotherapeutics like doxorubicin.

Cell LineConcentration (μg/ml)% Inhibition
PC35TBD
K5625TBD
HeLa5TBD
A5495TBD

Antifungal Activity

The antifungal potential of similar trifluoromethyl pyrimidine derivatives has been explored extensively. Compounds have shown significant inhibition rates against various fungal pathogens, often outperforming established antifungal agents.

CompoundTarget FungusInhibition Rate (%)
Compound CB. cinerea96.76
Compound DS. sclerotiorum82.73
N-(2-chloro...)TBDTBD

Insecticidal Activity

Insecticidal properties have also been noted in related compounds, indicating that modifications in the molecular structure can enhance efficacy against agricultural pests. The compound's ability to disrupt insect growth or reproduction can be attributed to its interaction with specific biological pathways in target species.

Case Studies and Research Findings

  • Antiviral Screening : A study conducted on various pyrimidine derivatives revealed that modifications at the C-2 and N-3 positions significantly enhanced antiviral activity against HCV and HIV . The presence of a trifluoromethyl group was linked to increased potency.
  • Anticancer Efficacy : Research indicated that compounds with similar structures exhibited cytotoxicity in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antifungal Tests : Comparative studies showed that certain derivatives had antifungal activities comparable to commercial fungicides, suggesting their potential use in agricultural applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves sequential alkylation and cyclization steps. For example, sodium methylate (2.6–2.8 molar excess) facilitates deprotonation of the pyrimidinone precursor, followed by alkylation with chloroacetamide derivatives under reflux in polar aprotic solvents like DMF or DCM . Key parameters include:
  • Temperature : 60–80°C for optimal reaction kinetics.
  • pH : Maintained at 8–9 to prevent side reactions.
  • Solvent choice : DMF enhances nucleophilicity of the thiol group, improving coupling efficiency .
    Yields typically range from 60% to 80%, with purity confirmed via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR : Assigns protons in aromatic (δ 7.2–7.8 ppm), thioacetamide (δ 4.0–4.2 ppm), and dihydropyrimidinone (δ 5.9–6.1 ppm) regions .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ observed at m/z 344.21 in related analogs) .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., deviations <0.3% from theoretical values) .
  • X-ray Crystallography : Resolves bond lengths/angles for the dihydropyrimidinone core and trifluoromethylphenyl moiety .

Q. What are the key considerations in designing in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Stability : Monitor degradation in assay media (e.g., PBS, pH 7.4) via LC-MS over 24 hours .
  • Positive/Negative Controls : Include known enzyme inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Compound Purity : Re-test batches with HPLC-MS to rule out impurities >1% as confounding factors .
  • Target Selectivity Profiling : Use panels of related enzymes/receptors (e.g., kinase families) to identify off-target effects .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina with force fields (e.g., AMBER) to model binding to ATP-binding pockets, focusing on H-bonding with the dihydropyrimidinone core and hydrophobic interactions with the trifluoromethyl group .
  • QSAR Models : Train using descriptors like logP, topological polar surface area (TPSA), and HOMO-LUMO gaps derived from DFT calculations (e.g., Gaussian09) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational changes .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Resistance to oxidative metabolism (CYP3A4) due to fluorine’s electronegativity, confirmed via liver microsome assays .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify >90% binding, attributed to hydrophobic interactions .

Q. What strategies optimize selectivity against off-target enzymes?

  • Methodological Answer :
  • SAR Studies : Modify the phenyl ring (e.g., substituent position) or pyrimidinone core to reduce affinity for homologous targets .
  • Fragment-Based Design : Screen truncated analogs (e.g., removing the thioacetamide linker) to identify minimal pharmacophores .
  • Covalent Probes : Introduce electrophilic warheads (e.g., acrylamides) for targeted covalent inhibition, validated via IC50 shift assays .

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